molecular formula C18H13NO4S2 B13420113 3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid

3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid

Cat. No.: B13420113
M. Wt: 371.4 g/mol
InChI Key: AUXYITBDQGHTIJ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid is a complex organic compound with a unique structure that includes a thiazolidinylidene ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinylidene intermediate, which is then coupled with a furan derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in a continuous flow reactor.

Chemical Reactions Analysis

Types of Reactions

3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar benzoic acid moiety but differs in the heterocyclic ring structure.

    Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: Similar in having a benzoic acid group but with different substituents.

Uniqueness

What sets 3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid apart is its unique combination of a thiazolidinylidene ring and a furan ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H13NO4S2

Molecular Weight

371.4 g/mol

IUPAC Name

3-[5-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H13NO4S2/c1-2-8-19-16(20)15(25-18(19)24)10-13-6-7-14(23-13)11-4-3-5-12(9-11)17(21)22/h2-7,9-10H,1,8H2,(H,21,22)/b15-10-

InChI Key

AUXYITBDQGHTIJ-GDNBJRDFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.